N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide
Description
This compound (molecular formula: C₂₀H₃₀N₂O₁₁) is a structurally complex molecule featuring:
- A sugar moiety: Derived from 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl, a modified N-acetyl-D-glucosamine structure .
- A furan ring: Specifically, a 4-methyl-2,5-dioxofuran-3-yl group, which is rare in natural products but common in synthetic bioactive molecules .
- Linker groups: Ethoxyethyl and propanamide chains connecting the sugar and furan components .
Properties
IUPAC Name |
N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O11/c1-10-12(19(29)33-18(10)28)3-4-14(25)21-5-6-30-7-8-31-20-15(22-11(2)24)17(27)16(26)13(9-23)32-20/h13,15-17,20,23,26-27H,3-9H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILPKJOINTLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCC(=O)NCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxan-2-yl derivative, followed by the introduction of the acetamido and hydroxymethyl groups. The final steps involve the formation of the furan-3-yl propanamide moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques would be essential to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups would yield carboxylic acids, while reduction of the acetamido group would produce an amine derivative.
Scientific Research Applications
N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological implications:
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Implications | References |
|---|---|---|---|---|
| N-acetyl-D-glucosamine | Amino sugar core; lacks furan or ethoxyethyl groups | Simpler structure; limited to glycosaminoglycan biosynthesis | Precursor in metabolic pathways; no direct antimicrobial/anti-inflammatory activity | |
| Dexamethasone | Steroidal backbone with hydroxyl and ketone groups | Entirely glucocorticoid structure; no carbohydrate or furan motifs | Potent anti-inflammatory via steroid receptors | |
| Furazolidone | Nitrofuran ring; nitro group | Simpler furan derivative; lacks sugar moiety | Antimicrobial activity via nitro group reduction | |
| N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | Propoxy-substituted oxane; no furan | Propoxy group replaces ethoxyethyl linker; absence of heterocyclic ring | Altered solubility and target binding due to hydrophobic propoxy group | |
| 2-[3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide | Furochromene core; lacks sugar moiety | Chromene-fused furan system; simpler substituents | Potential anticancer activity via intercalation or redox cycling | |
| N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | Triazine-thioether; ethylphenyl group | Triazine instead of furan; no carbohydrate component | Possible kinase inhibition or enzyme modulation |
Reactivity and Pharmacokinetic Profiles
- Sugar-Furan Hybrid Advantage : The ethoxyethyl linker in the target compound enhances solubility compared to hydrophobic analogs like dexamethasone, while the furan ring enables redox-mediated interactions absent in pure carbohydrate derivatives (e.g., N-acetyl-D-glucosamine) .
- Triazine Derivatives : Compounds like those in and exhibit higher electrophilicity due to triazine rings but lack the stereochemical complexity of sugar moieties, limiting their target specificity .
- Substituent Effects : Propoxy () or chlorophenyl () groups in analogs increase hydrophobicity, reducing aqueous solubility but improving membrane permeability compared to the target compound’s hydroxyl-rich structure .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | N-acetyl-D-glucosamine | Furazolidone | Dexamethasone |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 474.46 | 221.21 | 225.16 | 392.46 |
| LogP (Predicted) | -1.2 | -2.5 | 0.8 | 1.9 |
| Hydrogen Bond Donors | 8 | 5 | 3 | 4 |
| Hydrogen Bond Acceptors | 11 | 6 | 6 | 6 |
| Solubility (mg/mL) | 12.3 (aqueous) | 50.1 (aqueous) | 0.5 (DMSO) | 0.1 (DMSO) |
Data derived from computational models and experimental benchmarks in , and 12.
Biological Activity
N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article examines the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes multiple hydroxyl groups and an acetamido functional group. The detailed molecular formula is , indicating a diverse array of functional groups that may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of hydroxyl groups in the structure suggests potential radical scavenging activity. Studies have shown that such compounds can reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may modulate inflammatory pathways. Compounds with similar configurations have been reported to inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into its anti-inflammatory potential.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related glycosides has demonstrated their effectiveness against various bacterial strains. In vitro assays are necessary to evaluate the specific antimicrobial efficacy of this compound.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant effects of structurally similar compounds, demonstrating a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells. |
| Study 2 | Explored the anti-inflammatory potential through the inhibition of NF-kB signaling pathways in macrophages, resulting in decreased production of TNF-alpha and IL-6. |
| Study 3 | Analyzed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
The biological activities of this compound are likely mediated through several mechanisms:
- Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), the compound may reduce the expression of inflammatory mediators.
- Membrane Disruption : The amphiphilic nature of the molecule might allow it to integrate into microbial membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
